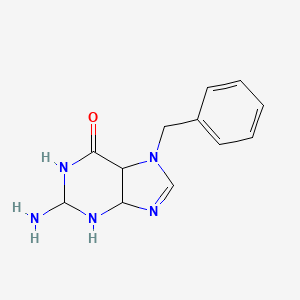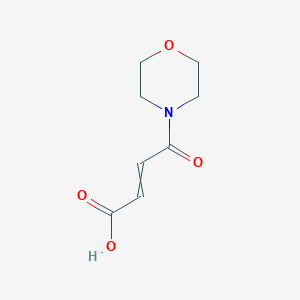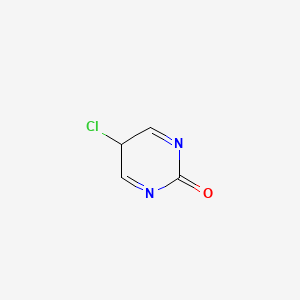
5-chloro-5H-pyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-5H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-5H-pyrimidin-2-one typically involves the chlorination of pyrimidin-2-one. One common method is the reaction of pyrimidin-2-one with phosphorus oxychloride (POCl3) under reflux conditions. This reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-5H-pyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Cyclization Reactions: Cyclization can be induced using strong acids or bases under reflux conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidin-2-one derivatives.
Oxidation and Reduction: Products include N-oxides and dihydropyrimidine derivatives.
Cyclization Reactions: Products include fused heterocyclic compounds such as pyrido[2,3-d]pyrimidines.
Scientific Research Applications
5-chloro-5H-pyrimidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-5H-pyrimidin-2-one involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects . The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and nucleic acids is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-bromo-5H-pyrimidin-2-one: Similar in structure but with a bromine atom instead of chlorine.
5-fluoro-5H-pyrimidin-2-one: Contains a fluorine atom at position 5.
5-iodo-5H-pyrimidin-2-one: Contains an iodine atom at position 5.
Uniqueness
5-chloro-5H-pyrimidin-2-one is unique due to its specific reactivity and the ability to form stable derivatives. The presence of the chlorine atom at position 5 enhances its electrophilicity, making it more reactive in substitution reactions compared to its bromine, fluorine, and iodine analogs . This unique reactivity profile makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
Molecular Formula |
C4H3ClN2O |
|---|---|
Molecular Weight |
130.53 g/mol |
IUPAC Name |
5-chloro-5H-pyrimidin-2-one |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-6-4(8)7-2-3/h1-3H |
InChI Key |
YUPBWFDQFICQHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)N=CC1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-c]pyridine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359873.png)

![4a,5,6,7-Tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B12359878.png)

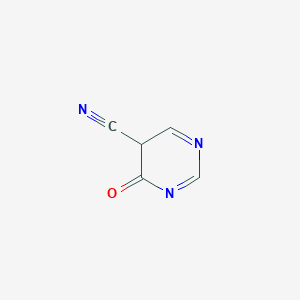
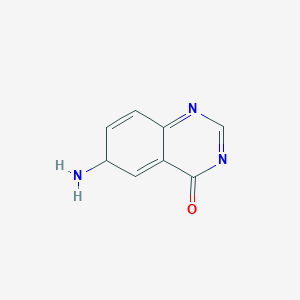
![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)
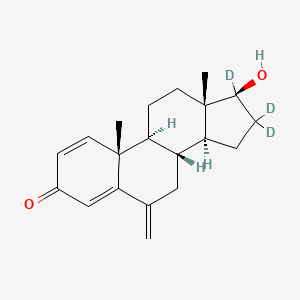

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12359925.png)
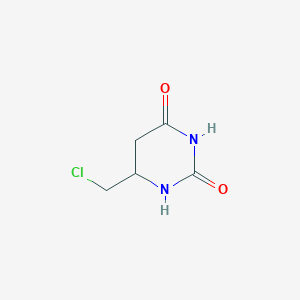
![(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12359952.png)
